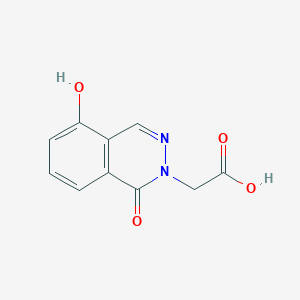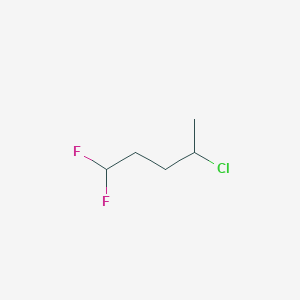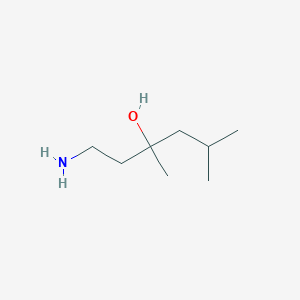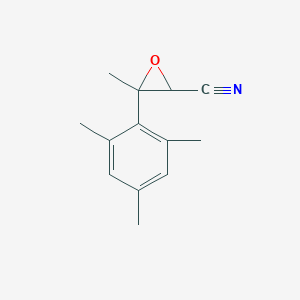
3-Methyl-3-(2,4,6-trimethylphenyl)oxirane-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-3-(2,4,6-trimethylphenyl)oxirane-2-carbonitrile is a versatile chemical compound with the molecular formula C₁₃H₁₅NO and a molecular weight of 201.26 g/mol . This compound is known for its unique structure, which includes an oxirane ring and a carbonitrile group, making it a valuable intermediate in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-(2,4,6-trimethylphenyl)oxirane-2-carbonitrile typically involves the reaction of 2,4,6-trimethylphenylacetonitrile with an appropriate oxidizing agent to form the oxirane ring. Common oxidizing agents used in this process include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂) in the presence of a catalyst such as sodium tungstate (Na₂WO₄). The reaction is usually carried out under mild conditions, with temperatures ranging from 0°C to room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of flow chemistry allows for better control over reaction parameters, leading to higher yields and purity of the final product .
化学反应分析
Types of Reactions
3-Methyl-3-(2,4,6-trimethylphenyl)oxirane-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygen-containing compounds.
Reduction: The carbonitrile group can be reduced to form amines or other nitrogen-containing compounds.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
Oxidation: Diols and other oxygenated compounds.
Reduction: Amines and other nitrogen-containing compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-Methyl-3-(2,4,6-trimethylphenyl)oxirane-2-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Methyl-3-(2,4,6-trimethylphenyl)oxirane-2-carbonitrile involves its ability to undergo various chemical transformations due to the presence of the oxirane ring and carbonitrile group. These functional groups allow the compound to interact with different molecular targets and pathways, leading to the formation of a wide range of products. The oxirane ring is particularly reactive, making it a key site for nucleophilic attack and subsequent chemical reactions .
相似化合物的比较
Similar Compounds
- 3-Methyl-3-(4-methylphenyl)oxirane-2-carbonitrile
- 3-Methyl-3-(2,4-dimethylphenyl)oxirane-2-carbonitrile
- 3-Methyl-3-(2,6-dimethylphenyl)oxirane-2-carbonitrile
Uniqueness
3-Methyl-3-(2,4,6-trimethylphenyl)oxirane-2-carbonitrile is unique due to the presence of three methyl groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties .
属性
分子式 |
C13H15NO |
|---|---|
分子量 |
201.26 g/mol |
IUPAC 名称 |
3-methyl-3-(2,4,6-trimethylphenyl)oxirane-2-carbonitrile |
InChI |
InChI=1S/C13H15NO/c1-8-5-9(2)12(10(3)6-8)13(4)11(7-14)15-13/h5-6,11H,1-4H3 |
InChI 键 |
AUSKDPCYHIVXKT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C)C2(C(O2)C#N)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


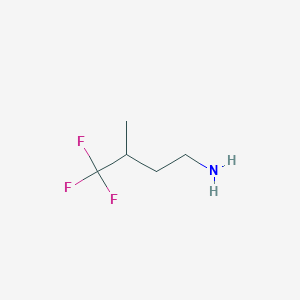



![tert-Butyl 7'-nitro-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13202986.png)
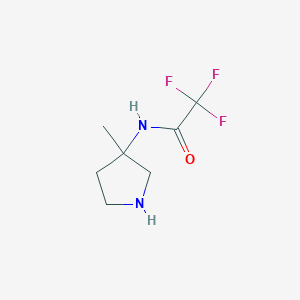
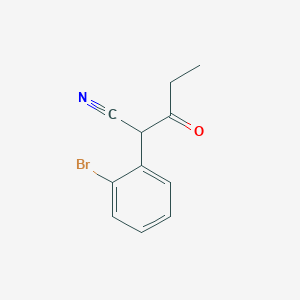

![1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-amine](/img/structure/B13203020.png)

